molecular formula C12H10BrNO B14256591 Pyridine, 2-bromo-6-(phenoxymethyl)- CAS No. 399031-16-4

Pyridine, 2-bromo-6-(phenoxymethyl)-

Cat. No.: B14256591
CAS No.: 399031-16-4
M. Wt: 264.12 g/mol
InChI Key: QMAYWNHBOJNHDZ-UHFFFAOYSA-N
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Description

Pyridine, 2-bromo-6-(phenoxymethyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNO. It is a derivative of pyridine, where the 2-position is substituted with a bromine atom and the 6-position with a phenoxymethyl group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-6-(phenoxymethyl)- typically involves the bromination of 2-methylpyridine followed by the introduction of the phenoxymethyl group. One common method includes the reaction of 2-bromo-6-methylpyridine with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-bromo-6-(phenoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, phenoxymethyl derivatives, and various cross-coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 2-bromo-6-(phenoxymethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-bromo-6-(phenoxymethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxymethyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, further stabilizing the interaction .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-bromo-6-(phenoxymethyl)- is unique due to the presence of both the bromine and phenoxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. The phenoxymethyl group enhances its potential for biological interactions, making it valuable in medicinal chemistry and drug development .

Properties

CAS No.

399031-16-4

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-6-(phenoxymethyl)pyridine

InChI

InChI=1S/C12H10BrNO/c13-12-8-4-5-10(14-12)9-15-11-6-2-1-3-7-11/h1-8H,9H2

InChI Key

QMAYWNHBOJNHDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CC=C2)Br

Origin of Product

United States

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